RIP1激酶抑制剂1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RIP1 kinase inhibitor 1, also known as compound 22, is a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor . RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) functions in a variety of cellular pathways related to both cell survival and death . It is an enzyme that in humans is encoded by the RIPK1 gene, which is located on chromosome 6 .
Synthesis Analysis
The synthesis of RIP1 kinase inhibitor 1 involves structural optimization on the GSK’157 scaffold to develop a novel class of more selective RIPK1 inhibitors . The optimization led to UAMC-3861 as the best compound of this series in terms of activity and selectivity for RIPK1 over PERK .Molecular Structure Analysis
RIPK1 protein is composed of 671 amino acids, and has a molecular weight of about 76 kDa . It contains a serine/threonine kinase domain (KD) in the 300 aa N-Terminus, a death domain (DD) in the 112 aa C-Terminus, and a central region between the KD and DD called intermediate domain (ID) .科学研究应用
1. 在炎症疾病中的作用
RIP1激酶由于其在肿瘤坏死因子(TNF)介导的炎症中的作用,是治疗各种炎症疾病的一个有前景的靶点。RIP1激酶抑制剂,特别是苯并恶杂环酮抑制剂,在啮齿动物中显示出高效力和激酶选择性以及良好的药代动力学特征,使其成为针对炎症疾病的临床候选药物的进一步优化的极佳候选药物 (Harris 等,2016)。
2. 神经退行性疾病的治疗
小分子RIP1抑制剂有望成为神经退行性疾病的治疗剂。RIP1抑制剂 GSK2982772 已成为九项临床试验的主题,并且由于其选择性靶向和良好的渗透性,显示出治疗阿尔茨海默病等疾病的前景 (Shi 等,2022)。
3. 对皮肤炎症的影响
RIP1激酶活性在皮肤炎症中至关重要。使用RIP1激酶抑制剂GNE684进行的研究表明,它在阻断小鼠模型中的皮肤炎症和免疫细胞浸润方面有效,突出了抑制RIP1在皮肤炎症管理中的益处 (Webster 等,2020)。
4. 在癌症治疗中的潜力
RIP1激酶抑制剂在癌症治疗中显示出潜力,特别是在治疗胰腺腺癌方面。RIP1抑制剂GSK3145095已证明能够促进胰腺腺癌器官培养中的肿瘤抑制性T细胞表型,并且正在针对各种实体瘤进行1期临床研究 (Harris 等,2019)。
5. 在TNFα产生中的作用
RIP1激酶在半胱天冬酶抑制后调节TNFα产生中起着新的作用。这条途径独立于核因子κB,并且在特定条件下发生,表明RIP1激酶在介导TNFα产生中具有独特的作用 (Christofferson 等,2012)。
6. 抑制的结构基础
RIP1与坏死他汀等抑制剂结合的结构提供了对这些抑制剂作用机制的见解。了解坏死他汀对RIP1抑制的结构基础为未来的药物设计提供了有价值的信息 (Xie 等,2013)。
作用机制
RIPK1 is a key mediator of cell death and inflammation . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 has enabled the development of highly selective small-molecule inhibitors of its kinase activity . These inhibitors have demonstrated safety in preclinical models and clinical trials .
未来方向
Potential applications of these RIPK1 inhibitors for the treatment of monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischemic and acute conditions, such as sepsis, are emerging . As researchers continue to delve into the mechanisms governed by RIPK1, it has become apparent that RIPK1 inhibitors may offer key therapeutic options that anti-TNF therapies do not .
属性
IUPAC Name |
(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKONLKXWPCOJF-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RIP1 kinase inhibitor 1 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。